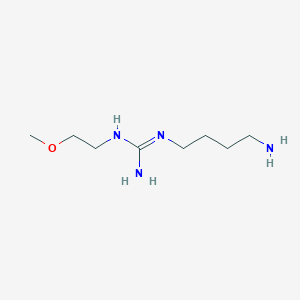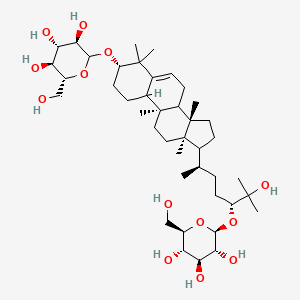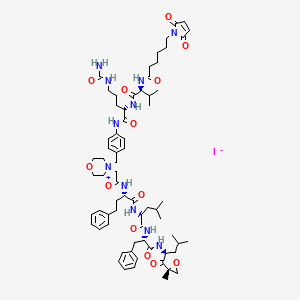
MC-Val-Cit-PAB-carfilzomib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-carfilzomib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the irreversible proteasome inhibitor carfilzomib with the linker MC-Val-Cit-PAB, which facilitates the delivery of the drug to cancer cells . This compound is designed to enhance the efficacy of cancer treatment by ensuring the precise delivery of the therapeutic agent to the target cells, thereby minimizing off-target effects and reducing toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-carfilzomib involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB, followed by its conjugation with carfilzomib . The linker is synthesized using standard peptide coupling reactions, where the valine-citrulline dipeptide is coupled with para-aminobenzyloxycarbonyl (PAB) under specific conditions . The final step involves the conjugation of the linker to carfilzomib, which is achieved through a series of chemical reactions that ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the preparation of the linker, followed by large-scale conjugation reactions to produce the final compound . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-carfilzomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound is relatively stable under oxidative and reductive conditions, but specific reagents can induce these reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carfilzomib and the cleaved linker.
Oxidation and Reduction: Modified forms of the compound with altered functional groups.
Substitution: Derivatives of this compound with different substituents on the PAB moiety.
Scientific Research Applications
MC-Val-Cit-PAB-carfilzomib has several scientific research applications, including:
Mechanism of Action
MC-Val-Cit-PAB-carfilzomib exerts its effects through the inhibition of the proteasome, a complex responsible for degrading intracellular proteins . Carfilzomib irreversibly binds to the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, leading to the accumulation of proteins and subsequent cell cycle arrest and apoptosis . The linker MC-Val-Cit-PAB ensures the selective delivery of carfilzomib to cancer cells, where it is cleaved by lysosomal enzymes, releasing the active drug .
Comparison with Similar Compounds
MC-Val-Cit-PAB-carfilzomib is unique due to its specific linker and the use of carfilzomib as the active agent. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker-drug conjugate used in cancer therapy.
MC-Val-Cit-PAB-duocarmycin: A compound with a different cytotoxic agent but similar linker.
MC-Val-Cit-PAB-maytansinoid: Another ADC with a different payload but the same linker.
These compounds share the same linker but differ in their cytotoxic agents, which affects their mechanism of action and therapeutic applications .
Properties
Molecular Formula |
C68H96IN11O13 |
|---|---|
Molecular Weight |
1402.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide |
InChI |
InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1 |
InChI Key |
LZSSFWVHVYJCSL-FWDVWTIGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


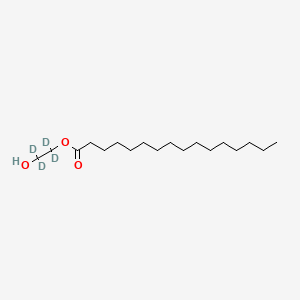
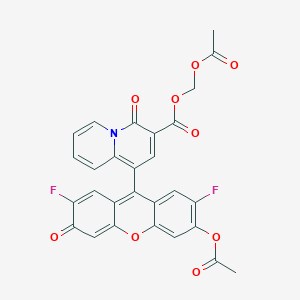

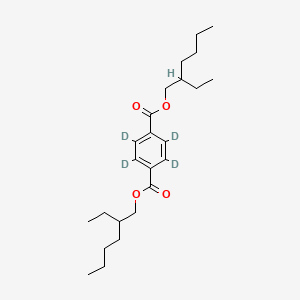
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)


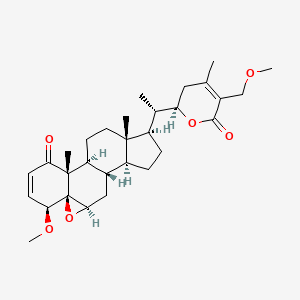
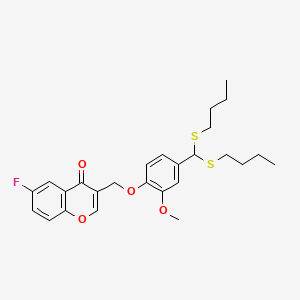
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)
